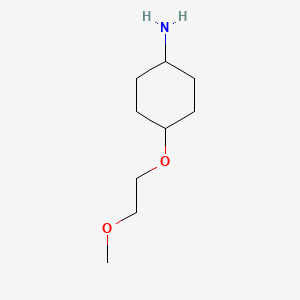

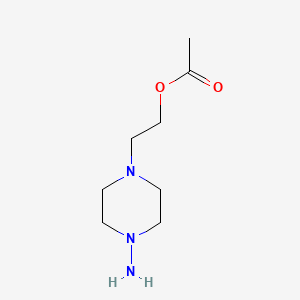

![molecular formula C19H16N2O4S B574596 Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate CAS No. 182258-03-3](/img/structure/B574596.png)

Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their diverse biological activities . For instance, treatment of N-protected indoles with acetyl nitrate generated in situ at low temperatures affords the corresponding 3-nitroindoles . Reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate and base affords the rearranged ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For instance, treatment of nitroindoles with ethyl isocyanoacetate and base affords the expected pyrrolo[3,4-b]indoles .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be analyzed using techniques such as NMR . For instance, the yield of a similar compound was 52%, and its 1H NMR (400 MHz, CDCl3) δ was 8.45 (dd, J = 4.7, 1.6 Hz, 1H), 8.22 (dd, 1H), 8.07 (dd, J = 7.9, 3.7 Hz, 2H), 7.37 (dd, J= 8.3, 1.8 Hz, 1H), 7.21 (dd, J= 8.3, 4.6 Hz, 1H), 4.80 (s, 2H), 3.76 (t, J = 5.0 Hz, 2H), 3.21 (t, 2H), 1.37 (s, 9H) .科学的研究の応用

Abnormal Barton–Zard Reaction : A study by Pelkey, Chang, and Gribble (1996) found that under Barton–Zard pyrrole synthesis conditions, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate yields a different compound (ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate) instead of the anticipated Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate (Pelkey, Chang, & Gribble, 1996).

Synthesis of Pyrrolo[3,4-b]indoles : A 1997 study by Pelkey demonstrated a one-step synthesis method for pyrrolo[3,4-b]indoles and pyrrolo[2,3-b]indoles from 3-nitroindoles, avoiding the novel rearrangement reported in their previous work (Pelkey, 1997).

1,3-Dipolar Cycloaddition Reactions : Gribble, Pelkey, Simon, and Trujillo (2000) conducted research on regioselective 1,3-dipolar cycloaddition reactions of unsymmetrical munchnones with 2- and 3-nitroindoles, leading to the synthesis of various pyrrolo[3,4-b]indoles (Gribble, Pelkey, Simon, & Trujillo, 2000).

Efficient Synthesis of 4-(Phenylsulfonyl)-4H-furo[3,4-b]indoles : Gribble, Jiang, and Liu (2002) developed a method for synthesizing the fused heterocycle 4-(phenylsulfonyl)-4H-furo[3,4-b]indole and its C-3 derivatives (Gribble, Jiang, & Liu, 2002).

Preparation of Alkyl-Substituted Indoles : A 1992 study by Fuji, Muratake, and Matsume developed an effective method for synthesizing 4-substituted indole derivatives, including those involving phenylsulfonyl groups (Fuji, Muratake, & Matsume, 1992).

Stable Synthetic Analogue of Indole-2,3-quinodimethane : Saulnier and Gribble (1983) synthesized the N-phenylsulfonyl derivative of the previously unknown fused heterocycle 4H-furo[3,4-b]indole, which acts as a stable synthetic analogue of indole-2,3-quinodimethane (Saulnier & Gribble, 1983).

作用機序

将来の方向性

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in the research of this compound could involve further exploration of its biological activities and potential applications in medicine.

特性

IUPAC Name |

ethyl 4-(benzenesulfonyl)-2H-pyrrolo[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S/c1-2-25-19(22)17-18-15(12-20-17)14-10-6-7-11-16(14)21(18)26(23,24)13-8-4-3-5-9-13/h3-12,20H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJCSMQRGRKGEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=CN1)C3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718709 |

Source

|

| Record name | Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182258-03-3 |

Source

|

| Record name | Ethyl 4-(benzenesulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

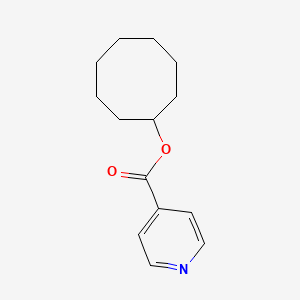

![1-Azatricyclo[6.2.0.0~3,6~]decane](/img/structure/B574519.png)

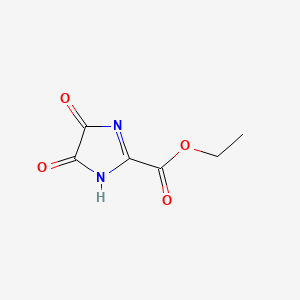

![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)